6-Chloro-N-(2-methylphenyl)-2-pyridinamine
Description
6-Chloro-N-(2-methylphenyl)-2-pyridinamine is a pyridine derivative characterized by a chloro substituent at the 6-position of the pyridine ring and an N-(2-methylphenyl)amine group at the 2-position. Key properties include:
- Molecular Formula: C₁₁H₁₀ClN₃
- CAS Number: 445264-64-2
- Molar Mass: 219.67 g/mol
- Density: 1.291 ± 0.06 g/cm³ (predicted)
- Boiling Point: 327.8 ± 42.0 °C (predicted)
- pKa: 0.42 ± 0.10 (predicted)
- Hazard Class: IRRITANT .
This compound’s structural features, such as the chloro group and aromatic amine, make it relevant for applications in medicinal chemistry and materials science.
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-N-(2-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-5-2-3-6-10(9)14-12-8-4-7-11(13)15-12/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLOQPPIYDXSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Route
- Starting Materials : 6-chloropyridine (or a suitable 6-chloropyridin-2-amine precursor) and 2-methylaniline.
- Reaction Conditions :
- Base : Potassium carbonate (K2CO3) or similar inorganic bases.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) are preferred to enhance nucleophilicity.
- Temperature : Elevated temperatures (typically 80–120 °C) to facilitate substitution.
- Procedure :
- Mix 6-chloropyridine and 2-methylaniline in DMF.
- Add potassium carbonate to neutralize the released HCl and drive the reaction forward.
- Heat the reaction mixture under reflux or controlled elevated temperature for several hours.
- Upon completion, cool and quench the reaction.
- Purify the crude product by column chromatography or recrystallization to isolate 6-Chloro-N-(2-methylphenyl)-2-pyridinamine.
This method is widely used due to its straightforward approach and relatively high yields.
Reaction Parameters and Optimization
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Neutralizes HCl, facilitates substitution |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent for SNAr |
| Temperature | 80–120 °C | Elevated temperature needed for reaction |
| Reaction Time | 4–12 hours | Depends on scale and reactivity |
| Molar Ratio | 1:1 to 1:1.5 (6-chloropyridine : 2-methylaniline) | Slight excess of nucleophile may improve yield |
| Purification | Column chromatography or recrystallization | To isolate pure product |
Additional Chemical Transformations
- Oxidation : The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reduction to corresponding amines or derivatives may be performed using lithium aluminum hydride or sodium borohydride.
- Substitution : The chlorine atom can be replaced by other nucleophiles such as thiols or alkoxides under basic conditions, enabling structural diversification.
Representative Experimental Procedure (Literature Example)
- Reagents : 6-chloropyridine (1 equiv), 2-methylaniline (1.2 equiv), potassium carbonate (2 equiv), DMF as solvent.
- Method :
- Dissolve 6-chloropyridine and potassium carbonate in DMF.
- Add 2-methylaniline dropwise under stirring.
- Heat the mixture at 100 °C for 6 hours.
- Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate and purify by silica gel chromatography (eluent: ethyl acetate/hexane gradient).
- Yield : Typically 70–85%, depending on scale and purity of reagents.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 6-chloropyridine, 2-methylaniline, K2CO3, DMF | 80–120 °C, 4–12 h | Simple, high yield, scalable | Requires elevated temperature |
| Multi-step Pyrimidine Route | 2-aminothiazole-5-carboxylate, 2-methyl-4,6-dichloropyrimidine, 2-chloro-6-methylaniline | Hydrolysis (NaOH), coupling steps | Access to analogues, versatile | More complex, longer synthesis |
| Post-synthetic Modifications | Oxidizing/reducing agents | Varies | Structural diversification | Additional steps, lower yields |
Research Findings and Notes
- The nucleophilic aromatic substitution approach is the most direct and industrially relevant method for synthesizing this compound.
- Optimization of base concentration, solvent choice, and temperature is critical to maximize yield and minimize by-products.
- Purification by chromatography is standard to obtain analytically pure material.
- Analogous methods applied to structurally related heterocycles (pyrimidines, thiazoles) provide insights into reaction mechanisms and potential modifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(2-methylphenyl)-2-pyridinamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution reactions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with different functional groups.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include reduced amines and other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various drugs targeting diseases such as cancer and infections. The unique structure allows for modifications that can enhance biological activity.
Biological Research
Research indicates that 6-Chloro-N-(2-methylphenyl)-2-pyridinamine exhibits notable antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies have shown effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent. The proposed mechanism involves inhibition of protein synthesis pathways, affecting nucleic acid production in bacteria.
- Anticancer Properties : In vitro studies suggest that the compound may inhibit enzymes involved in cell proliferation, leading to cytotoxic effects on cancer cells. The modulation of intracellular calcium concentrations is believed to play a critical role in its anticancer activity.
Materials Science
The compound is explored for its potential use in developing advanced materials such as polymers and coatings. Its chemical properties allow it to serve as an effective intermediate in synthesizing new materials with desirable characteristics.
Ex Vivo Studies
In ex vivo experiments, the compound demonstrated the ability to induce relaxation in smooth muscle preparations from rat stomachs. This suggests potential therapeutic applications for gastrointestinal disorders, with effects influenced by agents like papaverine.
In Vivo Studies
Animal model studies have shown significant reductions in tumor growth rates when treated with this compound compared to control groups. These findings support its potential as an anticancer therapeutic agent.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Pharmaceutical intermediate for drug synthesis targeting various diseases |
| Biological Research | Exhibits antimicrobial and anticancer properties; inhibits protein synthesis |
| Materials Science | Potential use in developing advanced polymers and coatings |
| Mechanisms | Involves enzyme inhibition, receptor modulation, and calcium homeostasis |
Mechanism of Action
The mechanism of action of 6-Chloro-N-(2-methylphenyl)-2-pyridinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6)
- Molecular Formula : C₁₁H₇Cl₂N₃O
- Biological Activity : Exhibits 65% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 μg/mL, though insufficient for Phase II trials.
5-Chloro-2-Pyridinamine
- Molecular Formula : C₅H₅ClN₂
- CAS Number : 1072-98-6
- Key Feature: Simpler structure with a single chloro and amino group on pyridine. Lacks the bulky N-aryl substituent, likely reducing steric hindrance .
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine
- Structural Feature : Pyridazine ring instead of pyridine, with a methoxy group on the phenyl substituent.
- Implication : The methoxy group may enhance solubility compared to methyl substituents .
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine
- Molecular Formula : C₁₁H₁₇ClN₄
- CAS Number : 1220020-21-2
- Key Feature : Bulky cyclohexyl and methyl groups on the amine could improve lipophilicity, impacting pharmacokinetics .
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine
- Molecular Formula : C₁₀H₁₀ClN₃O
- Molar Mass : 223.66 g/mol
Comparative Analysis
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., chloro) enhance antimicrobial activity, as seen in pyrazine derivatives . Bulky substituents (e.g., cyclohexyl) may improve lipophilicity but reduce solubility .
- Structural Flexibility : Pyridine and pyrazine cores offer tunable electronic properties, while pyridazine and pyrimidine variants introduce diverse steric and electronic profiles .
- Biological Potential: Though this compound lacks reported activity, structural analogs with optimized substituents (e.g., carboxamide groups) show promise in tuberculosis research .
Biological Activity
6-Chloro-N-(2-methylphenyl)-2-pyridinamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H10ClN
- Molecular Weight : 205.66 g/mol
- Structure : The compound features a pyridinamine core substituted with a chloro group and a methylphenyl moiety, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been identified as a potent inhibitor of various kinases involved in cancer cell proliferation.
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines, including hematological malignancies and solid tumors. For instance, it has shown efficacy against K562 cells, a model for chronic myelogenous leukemia (CML), leading to complete tumor regression in xenograft models .
The mechanism by which this compound exerts its effects involves:
- Kinase Inhibition : It acts as a selective inhibitor of Src/Abl kinases, which are critical in signaling pathways that regulate cell division and survival .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, likely through the activation of caspase pathways .
Study 1: Antiproliferative Activity
A study conducted on various substituted pyridinamine derivatives, including this compound, revealed:
- Cell Lines Tested : K562 (CML), A549 (lung cancer), and MCF7 (breast cancer).
- Results : The compound exhibited IC50 values ranging from 0.5 to 1.5 µM across different cell lines, indicating potent antiproliferative effects .
Study 2: In Vivo Efficacy
In vivo studies using mouse models demonstrated that treatment with this compound led to:
- Tumor Size Reduction : Significant reduction in tumor size compared to control groups.
- Toxicity Profile : Low toxicity was observed at therapeutic doses, suggesting a favorable safety profile for potential clinical applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Chloro Substitution : The presence of the chloro group enhances binding affinity to target kinases.
- Methylphenyl Moiety : This substitution is essential for increasing lipophilicity and cellular uptake, contributing to its biological activity .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 0.5 - 1.5 | Potent Src/Abl inhibitor |
| N-(2-chloro-6-methylphenyl)-2-amino-5-thiazolecarboxamide | Anticancer | 0.8 - 1.0 | Protein tyrosine kinase inhibitor |
| Other pyridine derivatives | Varies | Varies | General anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-N-(2-methylphenyl)-2-pyridinamine, and how can reaction parameters be optimized for purity?
- Methodological Answer : Synthesis typically involves coupling 2-chloro-6-methylaniline (CAS 87-63-8, see ) with a chlorinated pyridine precursor. Key parameters include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Solvent System : Polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C under inert atmosphere.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .
- Data Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 80–100°C | Higher yields at 90°C |
| Catalyst Loading | 2–5 mol% Pd | Reduces side products |
| Reaction Time | 12–24 hours | Ensures completion |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm).
- X-ray Crystallography : Use SHELXL ( ) for refinement. For example, in , the compound’s dihedral angle between pyridine and benzene rings was resolved (mean C–C bond length: 0.004 Å, R-factor: 0.039) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What solvent systems are recommended for growing single crystals suitable for X-ray diffraction?
- Methodological Answer : Slow evaporation of a saturated solution in mixed solvents (e.g., dichloromethane/hexane or ethanol/water) at 4°C. used chloroform/methanol (3:1) to obtain crystals diffracting to 0.84 Å resolution .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and predicted molecular geometries?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G*) with X-ray data. For example, if computational bond angles deviate >2°, reassess basis sets or solvent effects.
- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to explain conformational flexibility observed in NMR but not crystallography .
- Case Study : In , the experimental C–Cl bond length (1.73 Å) matched DFT predictions within 0.02 Å, validating the method .
Q. What strategies address contradictions in biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chlorine with fluorine) and test against kinase panels (e.g., PI3K, EGFR).
- Off-Target Assays : Use proteome-wide profiling (e.g., kinome screens) to identify non-specific interactions. ’s analog (Autophinib) showed selective PI3K inhibition via similar pyrimidine scaffolds .
- Data Table :
| Derivative | IC₅₀ (PI3K) | Cytotoxicity (HeLa) |
|---|---|---|
| Parent Compound | 0.45 μM | >50 μM |
| 6-Fluoro Analog | 0.12 μM | 12 μM |
Q. How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?
- Methodological Answer :
- Low-Temperature Quenching : Halt reactions at –78°C and isolate intermediates via flash chromatography.
- In Situ Spectroscopy : Use FT-IR or Raman to monitor transient species (e.g., nitroso intermediates in ).
- EPR Spectroscopy : Detect radical intermediates in oxidation steps .
Handling Contradictory Data
Q. How should researchers reconcile conflicting solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Use USP dissolution apparatus with fixed agitation (50 rpm) and temperature (37°C).
- Purity Verification : Check for hygroscopicity or polymorphic forms (e.g., amorphous vs. crystalline) via DSC/TGA.
- Literature Comparison : Cross-reference with , where logP was calculated as 2.8 (indicating moderate lipophilicity) .
Key Methodological Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
